Structural Differentiation from Closest Non-Brominated Analog
The compound differs from its closest commercially available analog, 3-(4-aminophenyl)pyrazole (CAS 89260-45-7), by the presence of a bromine atom at the pyrazole 4-position and a methyl group at the N1-position . The bromine atom introduces an sp² carbon-halogen bond suitable for palladium-catalyzed cross-coupling, while the N-methyl group modulates electronic density on the pyrazole ring. No head-to-head biological or functional comparison studies were identified in the literature search.
| Evidence Dimension | Presence of C4-bromo and N1-methyl substituents |
|---|---|
| Target Compound Data | C4-Br present; N1-CH3 present |
| Comparator Or Baseline | 3-(4-aminophenyl)pyrazole (CAS 89260-45-7): C4-H; N1-H |
| Quantified Difference | Qualitative structural difference only |
| Conditions | Structural comparison based on chemical formula and SMILES notation |
Why This Matters
This structural distinction is critical for procurement decisions when a synthetic route requires a halogenated pyrazole intermediate for cross-coupling chemistry.
